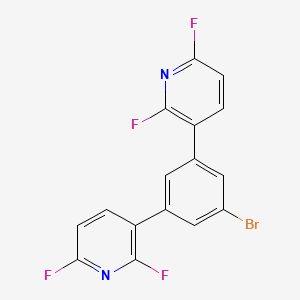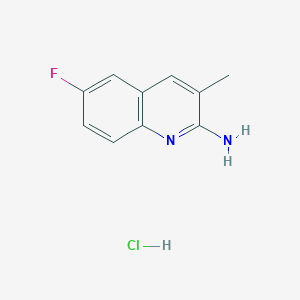
3,3'-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core flanked by two difluoropyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) typically involves the coupling of 5-bromo-1,3-phenylenediamine with 2,6-difluoropyridine under specific reaction conditions. The process may include:
Halogenation: Introduction of bromine to the phenylene ring.
Coupling Reaction: Using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, to attach the difluoropyridine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to attach additional functional groups or expand the molecular structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminated derivative, while oxidation might produce a quinone-like structure.
Aplicaciones Científicas De Investigación
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Another compound with a brominated phenylene core, but with carbazole groups instead of difluoropyridine.
(5-Bromo-1,3-phenylene)bis(trimethylsilane): Features trimethylsilane groups instead of difluoropyridine.
Uniqueness
3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) is unique due to the presence of difluoropyridine groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
919288-41-8 |
|---|---|
Fórmula molecular |
C16H7BrF4N2 |
Peso molecular |
383.14 g/mol |
Nombre IUPAC |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C16H7BrF4N2/c17-10-6-8(11-1-3-13(18)22-15(11)20)5-9(7-10)12-2-4-14(19)23-16(12)21/h1-7H |
Clave InChI |
DDVDUXVPLNVKNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C2=CC(=CC(=C2)Br)C3=C(N=C(C=C3)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline](/img/structure/B12636937.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)

![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)

![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)

